molecular formula C22H22N4O2 B2366700 N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide CAS No. 2034479-67-7

N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide

Cat. No.: B2366700
CAS No.: 2034479-67-7
M. Wt: 374.444
InChI Key: OGXKDQWAOUCJRN-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide is a complex organic compound that features a bipyridine moiety linked to a morpholinobenzamide structure. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and material science due to their ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide typically involves the coupling of a bipyridine derivative with a morpholinobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide, often employs continuous flow reactors to ensure consistent quality and yield. These methods leverage the principles of green chemistry, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. Additionally, the morpholinobenzamide structure can interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-4-morpholinobenzamide stands out due to its combined bipyridine and morpholinobenzamide structures, providing a unique set of chemical and biological properties. This dual functionality allows for versatile applications across various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-morpholin-4-yl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(18-4-6-20(7-5-18)26-10-12-28-13-11-26)25-15-17-3-8-21(24-14-17)19-2-1-9-23-16-19/h1-9,14,16H,10-13,15H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKDQWAOUCJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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